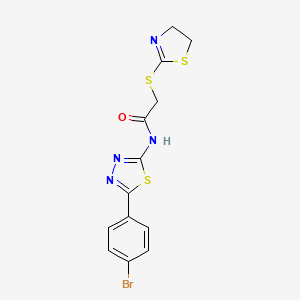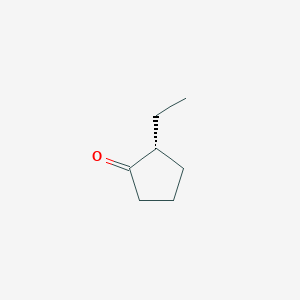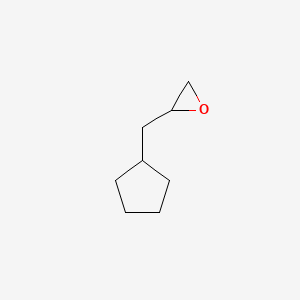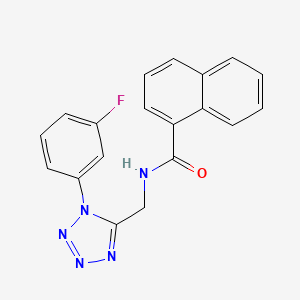
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide” is a complex organic compound. It contains a naphthamide group, a tetrazol group, and a fluorophenyl group. These groups are common in many pharmaceuticals and synthetic compounds, suggesting that this compound may have interesting chemical properties or potential uses .
Molecular Structure Analysis
The molecular structure of “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide” would likely be determined using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide” would be determined using various analytical techniques. These might include determining its melting point, solubility, and spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Alzheimer Disease Research
Research on compounds structurally related to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide, such as derivatives used in positron emission tomography (PET) imaging, has been significant in Alzheimer's disease. For instance, fluorinated derivatives have been employed to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease, aiding in diagnostic assessment and monitoring treatment responses (Shoghi-Jadid et al., 2002).
Anti-inflammatory and Analgesic Research
Studies on naphthalene derivatives have also shown potential in developing new anti-inflammatory and analgesic drugs. For example, methoxytetrahydropyrans, a series of selective and orally potent 5-lipoxygenase inhibitors, have been explored for their therapeutic efficacy in treating inflammatory conditions (Crawley et al., 1992).
Cancer Research
Furthermore, benzimidazole-based Schiff base copper(II) complexes have been synthesized and evaluated for their DNA binding, cellular DNA lesion, and cytotoxicity against various cancer cell lines, showcasing the potential for anticancer applications (Paul et al., 2015).
Photochemical Studies
Photoinduced reactions of tetrazole-quinone, which might be analogous in reactivity to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide, have been explored, indicating the compound's utility in synthesizing pyrazole-fused quinones via light-induced 1,3-dipolar cycloadditions. Such studies contribute to green chemistry by offering efficient methods for synthesizing complex molecules (He et al., 2021).
Fluorescence Quenching Studies
Investigations into the interaction between fluorophores and proteins have utilized similar naphthalene derivatives to study the fluorescence quenching mechanisms. This research is pivotal for understanding the interactions at the molecular level, which could have implications in drug development and diagnostic applications (Jayabharathi et al., 2013).
Wirkmechanismus
Mode of Action
The mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a manner similar to other structurally related compounds. This could involve binding to the target, causing a conformational change, and altering the target’s activity . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could alter the metabolism of certain substances in the body. If it targets receptors, it could influence signaling pathways . The downstream effects of these alterations would depend on the specific pathways affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are crucial for understanding its bioavailability. These properties determine how the compound is absorbed into the body, distributed to various tissues, metabolized into different forms, and eventually excreted
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits an enzyme, the result could be a decrease in the production of certain substances. If it activates a receptor, it could trigger a cascade of intracellular events . The exact effects are yet to be determined.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors could include pH, temperature, presence of other substances, and more . Understanding these influences can help optimize the use of the compound and predict its behavior under different conditions.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide” could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action . This could lead to new insights and applications in fields like medicine, materials science, or chemical synthesis .
Eigenschaften
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c20-14-7-4-8-15(11-14)25-18(22-23-24-25)12-21-19(26)17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTLAHKDGQZUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2931469.png)
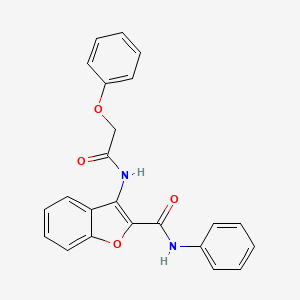

![1-[4-(2-Phenoxyethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931477.png)
![(Z)-3,4-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931478.png)

![N-(2,5-dimethylphenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2931481.png)

![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2931483.png)
